(2E,4E,6Z,8E)-3-Methyl-7-(p-tolyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid (SR 11302) is a synthetic retinoid compound widely employed in scientific research as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. AP-1, a dimeric protein complex composed of Jun and Fos protein families, plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses []. SR 11302's ability to specifically target AP-1 activity makes it a valuable tool for investigating the role of this transcription factor in both physiological and pathological conditions.
SR 11302 falls under the category of retinoids, specifically as a selective AP-1 inhibitor. Its classification as a retinoid is significant because it suggests potential therapeutic applications similar to those of other retinoids used in oncology, albeit with a distinct mechanism that does not involve the activation of retinoic acid response elements .
These steps would typically require careful control of reaction conditions such as temperature, time, and pH to ensure high yield and purity of the final product. The solubility of SR 11302 in dimethyl sulfoxide exceeds 10 mM, which facilitates its use in biological assays .
SR 11302 participates in various chemical reactions primarily related to its role as an inhibitor of AP-1. In vitro studies have shown that it effectively inhibits cell proliferation in several cancer cell lines, including breast cancer (T-47D), lung cancer (Calu-6), and cervical cancer (HeLa) cells .
The compound's efficacy has been demonstrated in both two-dimensional and three-dimensional culture models, indicating its potential for studying metastatic processes without affecting primary tumor growth .
The mechanism through which SR 11302 exerts its effects primarily involves the inhibition of AP-1 activity. AP-1 is a crucial transcription factor involved in regulating genes associated with cell proliferation, differentiation, and survival. By inhibiting AP-1, SR 11302 disrupts signaling pathways that lead to tumor growth and metastasis.
Research indicates that SR 11302 can significantly reduce metastatic lesion formation in lung cancer models by affecting circulating tumor cells while not impacting primary tumor viability . This suggests a targeted action that could be beneficial in therapeutic contexts.
SR 11302 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations.
The primary applications of SR 11302 lie within cancer research and therapy:
Moreover, ongoing research continues to explore its role in understanding metastasis mechanisms and developing targeted therapies for cancers characterized by high levels of AP-1 activity.
Activator Protein-1 (AP-1) is a dimeric transcription factor composed of Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra1, Fra2) subunits. Its DNA-binding domain features a basic leucine zipper (bZIP) structure, where the leucine zipper enables dimerization via hydrophobic interactions, and the basic region mediates DNA contact [3] [8]. The bZIP domain forms an α-helical coiled coil, with hydrophobic residues (leucine at "d" positions) creating a stable dimer interface. This allows AP-1 to bind the TRE (TPA Response Element) DNA sequence (5′-TGA G/C TCA-3′) [3] [9]. Structural analyses reveal that AP-1 dimers grip DNA like forceps, with basic sidechains interacting with phosphate groups and key residues forming hydrogen bonds with DNA bases [3]. c-Jun/c-Fos heterodimers exhibit high DNA-binding affinity due to complementary electrostatic surfaces in their leucine zippers, enhancing dimer stability [8].
Table 1: AP-1 Subunit Dimerization Partners and DNA-Binding Affinities
Dimer Composition | Preferred DNA Sequence | Relative Binding Affinity | Transcriptional Activity |
---|---|---|---|
c-Jun/c-Fos | TRE (5′-TGAGTCA-3′) | High (Reference) | Strong activator |
c-Jun homodimer | TRE or CRE (5′-TGACGTCA-3′) | Moderate | Moderate activator |
JunD/Fra1 | TRE variants | Low to moderate | Weak activator/repressor |
SR 11302 ((E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid) disrupts AP-1 signaling by directly targeting c-Jun/c-Fos heterodimers. Biochemical studies show it inhibits c-Jun phosphorylation at Ser63/73—a key modification by JNK kinases that enhances transcriptional activity [3] [7]. In HepG2 hepatoma cells exposed to cytotoxic bile acids (GCDCA), SR 11302 (50 μM) reduced c-Fos and phospho-c-Jun expression by >60%, preventing their binding to the NOS-3 promoter at position -666 [7] [10]. This inhibition is functionally significant:
Unlike classical retinoids, SR 11302 lacks RAR-activating properties. Binding assays confirm no activation of retinoic acid response elements (RARE) and no agonism at RARα, RARβ, RARγ, or RXRα receptors (EC₅₀ >1 μM) [1] [2]. This selectivity arises from its structural divergence from all-trans retinoic acid: SR 11302’s extended polyene chain and cyclohexenyl group prevent RAR binding but enable AP-1 interference [1] [8]. Consequently, it avoids RAR-driven side effects like teratogenicity while retaining antitumor efficacy. In Vldlr⁻/⁻ mice, oral SR 11302 (0.5–1 mg/kg/day) reduced vascular lesions by 40–48% without weight loss or toxicity [2] [4].
SR 11302 competitively disrupts AP-1/DNA complexes by sterically occluding TRE binding. Chromatin immunoprecipitation (ChIP) assays in peritoneal mesothelial cells show SR 11302 (1–2 μM) reduces c-Fos occupancy at the VEGF promoter by >50%, suppressing VEGF induction by TGF-β1 and inflammatory cytokines [6]. Similarly, in gastric cancer cells, it blocks Helicobacter pylori-induced β-catenin and c-Myc expression by inhibiting AP-1 binding to their promoters [2]. The inhibitor’s efficacy varies with AP-1 dimer composition and TRE sequence variants:
Table 2: Functional Outcomes of SR 11302-Mediated AP-1 Inhibition
Experimental Model | SR 11302 Concentration | Key Effects | Molecular Target |
---|---|---|---|
4D Lung Cancer Model (H460/A549) | 1 μM daily | ↓ Metastatic lesions by 48%; ↓ viable CTCs | c-Fos/c-Jun in CTCs |
HepG2 Cholestasis Model | 50 μM | ↑ NOS-3 expression; ↓ caspase-3 activity | c-Jun/SP1 at NOS-3 promoter |
Peritoneal Mesothelial Cells | 1–2 μM | ↓ VEGF induction by TGF-β1/TNF-α | c-Fos binding to VEGF promoter |
Gastric AGS Cells | 2 μM (48 hr) | ↓ H. pylori-induced β-catenin/c-Myc | AP-1/β-catenin axis |
SR 11302 exemplifies targeted disruption of oncogenic transcription by exploiting structural vulnerabilities in AP-1 dimers. Its RAR-independent mechanism offers a template for developing context-specific anticancer agents [1] [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7